

An In-depth Technical Guide to Pent-4-en-1-ol

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Compound of Interest

Compound Name: 4-Penten-1-OL

Cat. No.: B013828

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This technical guide provides a comprehensive overview of pent-4-en-1-ol, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, including detailed experimental protocols and mechanistic insights.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure $\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{OH}$ is pent-4-en-1-ol.^{[1][2]} This name clearly indicates a five-carbon chain ("pent"), a double bond at the fourth carbon ("4-en"), and a primary alcohol at the first carbon ("-1-ol").

Synonyms: This compound is also known by several other names in the literature and commercial catalogues:

- 4-Penten-1-ol^{[1][2]}
- 4-Pentenol^{[1][2]}
- 4-Pentenyl alcohol^{[1][2]}
- 2-Allylethyl alcohol
- Pent-4-enol

- $\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CH}_2\text{OH}$ [\[1\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of pent-4-en-1-ol is presented in the table below. These properties are essential for its handling, application, and the design of synthetic and purification processes.

Property	Value	Reference
Molecular Formula	$\text{C}_5\text{H}_{10}\text{O}$	[1] [2]
Molecular Weight	86.13 g/mol	[1] [2]
CAS Number	821-09-0	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	134-137 °C	
Density	0.834 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.429	
Solubility in Water	57 g/L (25 °C)	

Synthesis of Pent-4-en-1-ol

Pent-4-en-1-ol can be synthesized through various methods, with one of the most well-documented being the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[\[1\]](#)

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

This protocol details the two-step synthesis of pent-4-en-1-ol, starting with the preparation of tetrahydrofurfuryl chloride from tetrahydrofurfuryl alcohol.[\[1\]](#)

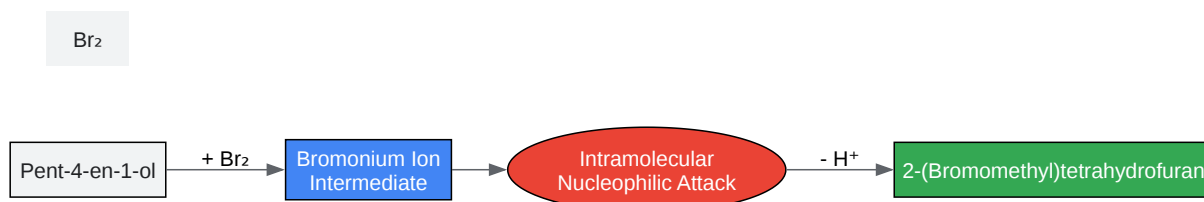
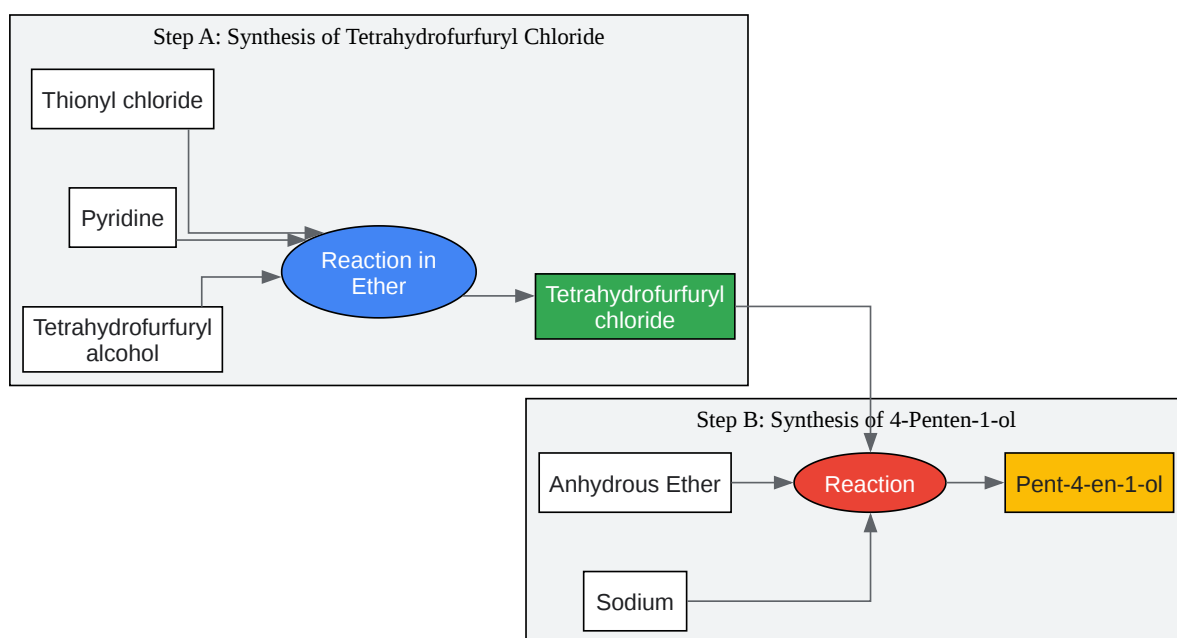
Step A: Synthesis of Tetrahydrofurfuryl Chloride[\[1\]](#)

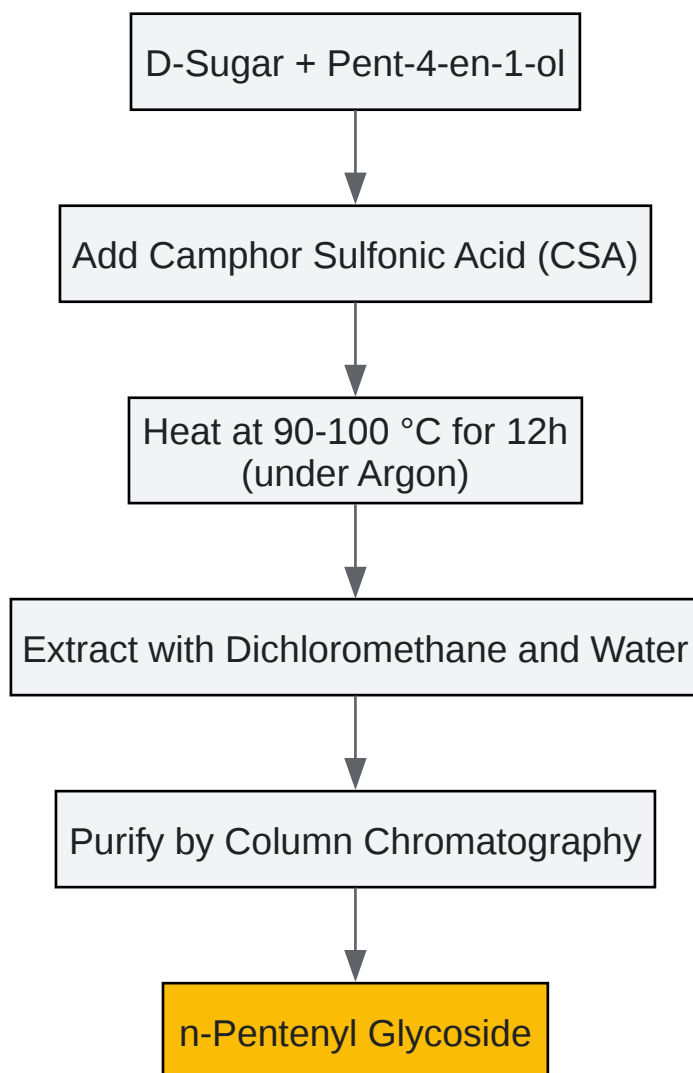
- **Apparatus Setup:** A 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- **Initial Reagents:** 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are added to the flask.
- **Reaction:** The mixture is stirred rapidly and cooled in an ice bath. 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second. The temperature should be maintained below 60 °C.
- **Stirring:** After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours.
- **Extraction:** The resulting liquid or slurry is poured into a beaker and extracted seven times with 500-mL portions of ether. The ether extracts are combined.
- **Purification:** The ether is removed by distillation. The residue is washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

Step B: Synthesis of **4-Penten-1-ol**[\[1\]](#)

- **Apparatus Setup:** A 2-liter, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser with a drying tube.
- **Initial Reagents:** 112 g (4.87 moles) of powdered sodium is placed in the flask under 700 mL of anhydrous ether.
- **Reaction Initiation:** A few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether are added to the rapidly stirred sodium suspension to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.
- **Addition:** The remainder of the tetrahydrofurfuryl chloride solution is added dropwise over 5 hours while cooling the flask in an ice bath.
- **Stirring:** Stirring is continued for 2 hours after the addition is complete.

- Work-up: The suspension is decanted from any remaining sodium and decomposed with enough ice water to form two liquid layers. The ether layer is separated and dried over magnesium sulfate.
- Isolation: The ether is removed by distillation, and the residue is distilled to yield **4-penten-1-ol**, which boils at 134–137 °C.^[1] The yield is typically in the range of 76–83%.^[1]





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